molecular formula C12H10F3NO2 B1354892 Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 317-60-2

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No. B1354892
CAS RN: 317-60-2
M. Wt: 257.21 g/mol
InChI Key: IWNCVQAHOSPMNO-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a chemical compound that likely contains an indole group, a trifluoromethyl group, and an ethyl ester group . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclocondensation . Trifluoromethyl-containing building blocks like ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate are commonly used .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the indole group, the trifluoromethyl group, and the ethyl ester group. These groups could impact the compound’s polarity, reactivity, and other physical and chemical properties .


Chemical Reactions Analysis

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, this compound might participate in various chemical reactions, especially those involving carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could enhance the compound’s stability, lipophilicity, and bioavailability .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of TFMP and its derivatives are used. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Antifungal Activity

  • Field : Medicinal Chemistry .
  • Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid were assayed in vitro as potential antimycotic agents against eight fungal strains .
  • Methods : The synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid are presented .
  • Results : The antifungal activity of the presented derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, given the increasing interest in trifluoromethyl-containing compounds .

properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-8(12(13,14)15)4-3-5-9(7)16-10/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNCVQAHOSPMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564761
Record name Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

CAS RN

317-60-2
Record name Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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